Carbovir Triphosphate Triethylamine Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

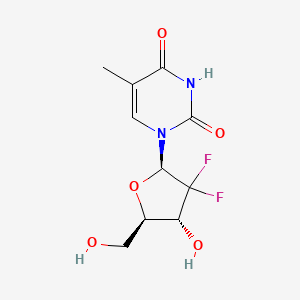

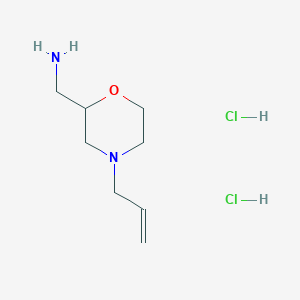

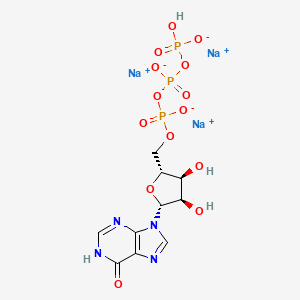

Carbovir Triphosphate Triethylamine Salt is a chemically synthesized compound known for its antiviral properties. It is a carbocyclic synthetic nucleoside analogue and an active metabolite of abacavir, which is used in the treatment of HIV. The compound is an analogue of deoxyguanosine-5’-triphosphate and plays a crucial role in inhibiting viral replication by targeting viral DNA synthesis .

Wirkmechanismus

Target of Action

Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .

Mode of Action

This compound interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.

Pharmacokinetics

Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of this compound.

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .

Vorbereitungsmethoden

The preparation of Carbovir Triphosphate Triethylamine Salt involves several synthetic routes and reaction conditions. One method includes the separation of nucleotide triphosphate to be purified by means of chromatography, followed by preparation to obtain the nucleotide triphosphate triethylamine salt . This method allows for large-scale automatic preparation of various modified and non-modified nucleotide triphosphates, ensuring high separation efficiency and universality .

Analyse Chemischer Reaktionen

Carbovir Triphosphate Triethylamine Salt undergoes several types of chemical reactions, including phosphorylation and enzymatic reactions. The compound is phosphorylated by cellular enzymes, which determines its antiviral activity. It competes with natural substrates and is incorporated into viral DNA, leading to the termination of viral DNA growth . Common reagents used in these reactions include cellular enzymes such as nucleoside-diphosphate kinase and GMP kinase . The major products formed from these reactions are phosphorylated derivatives of the compound, which exhibit antiviral properties .

Wissenschaftliche Forschungsanwendungen

Carbovir Triphosphate Triethylamine Salt has a wide range of scientific research applications. In chemistry, it is used in the development of analytical methods and quality control applications for drug development . In biology and medicine, the compound is crucial for its antiviral properties, particularly in the treatment of HIV . It is also used in the synthesis of modified mRNA cap analogs, which have potential therapeutic applications in gene replacement therapy and anticancer immunotherapy . Additionally, the compound is used in the study of phosphorylation mechanisms and the stereoselectivity of antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Carbovir Triphosphate Triethylamine Salt is unique compared to other similar compounds due to its specific antiviral activity and mechanism of action. Similar compounds include other nucleoside analogues such as abacavir, which is also used in the treatment of HIV . this compound exhibits higher antiviral activity and better pharmacological properties compared to its counterparts . Other similar compounds include various modified nucleotide triphosphates used in antiviral research and therapy .

Eigenschaften

CAS-Nummer |

1391048-07-9 |

|---|---|

Molekularformel |

C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N |

Molekulargewicht |

487.19 |

Synonyme |

rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

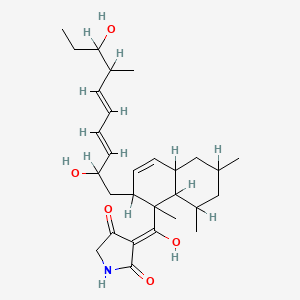

![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)

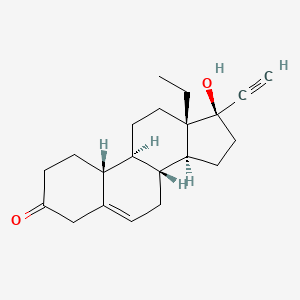

![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)

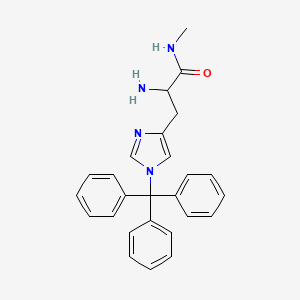

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)